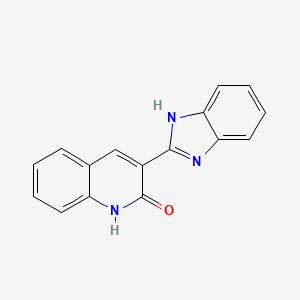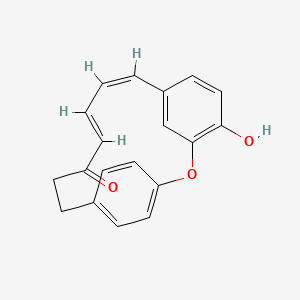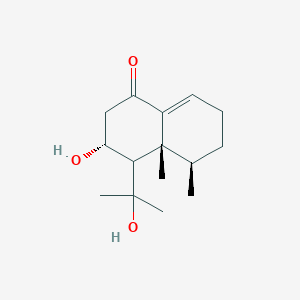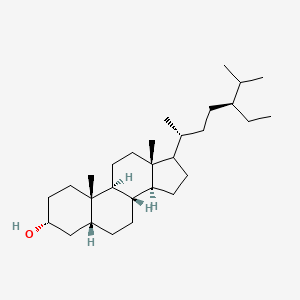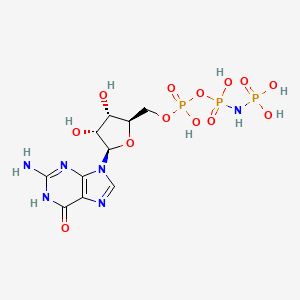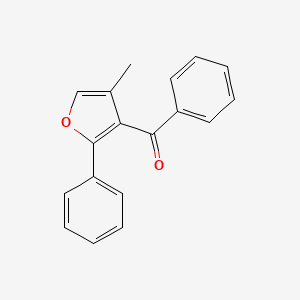![molecular formula C19H24N4O2 B1496180 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE](/img/structure/B1496180.png)
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the quinazolinone family, which is known for its diverse biological activities. The presence of the piperazine ring and the methoxyphenyl group in its structure suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable quinazolinone precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification using techniques like column chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is used in studies to understand its interactions with biological targets, such as receptors and enzymes.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and methoxyphenyl group are believed to play a crucial role in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target, and can influence various signaling pathways involved in cellular processes .
相似化合物的比较
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring and is known for its serotonin receptor antagonism.
Naftopidil: Used to treat benign prostatic hyperplasia, it also features a piperazine moiety.
Urapidil: An antihypertensive agent with a similar structural motif.
Uniqueness
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of the quinazolinone core with the piperazine and methoxyphenyl groups. This unique structure allows for distinct interactions with biological targets, potentially leading to novel therapeutic applications .
属性
分子式 |
C19H24N4O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H24N4O2/c1-25-15-8-6-14(7-9-15)22-10-12-23(13-11-22)19-20-17-5-3-2-4-16(17)18(24)21-19/h6-9H,2-5,10-13H2,1H3,(H,20,21,24) |
InChI 键 |
NQWCDPUWUGDETK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(CCCC4)C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)
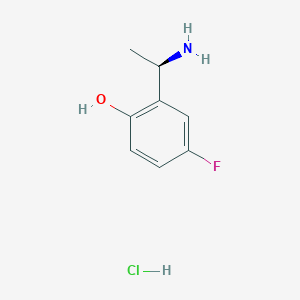
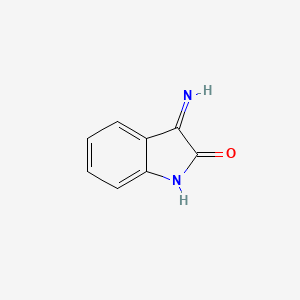
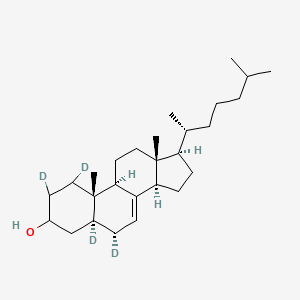
![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)
